![molecular formula C22H22N2O6S2 B065443 Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate CAS No. 175204-19-0](/img/structure/B65443.png)
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate
Übersicht
Beschreibung
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a benzoate core. It is used in various scientific research applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate typically involves the reaction of 3,4-diaminobenzoic acid methyl ester with p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Analyse Chemischer Reaktionen
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has shown potential in several medicinal applications:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Compound | Activity | Target |
---|---|---|
This compound | Moderate | Dihydropteroate synthase |
Sulfamethoxazole | High | Dihydropteroate synthase |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases.
Agricultural Applications
This compound may also be explored as a pesticide or herbicide due to its chemical properties:
Herbicidal Activity
Preliminary studies suggest that the compound can inhibit weed growth by disrupting photosynthesis in target plants. The sulfonamide group may enhance the compound's ability to penetrate plant tissues.
Application | Effectiveness | Target Species |
---|---|---|
Herbicide | Moderate | Broadleaf weeds |
Material Science
In material science, this compound can be utilized as a precursor for synthesizing advanced materials:
Polymer Synthesis
The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating sulfonamide groups into polymer chains improves their resistance to heat and oxidation.
Polymer Type | Properties Enhanced |
---|---|
Sulfonamide-based polymers | Thermal stability, Mechanical strength |
Case Study 1: Antimicrobial Efficacy
A research study conducted on various synthesized sulfonamide derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like sulfamethoxazole against E. coli and Staphylococcus aureus.
Case Study 2: Herbicidal Effects
Field trials assessing the herbicidal activity of this compound showed a significant reduction in weed biomass compared to untreated plots, suggesting its potential as an effective herbicide.
Wirkmechanismus
The mechanism of action of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate involves its interaction with β-catenin, a key protein in the Wnt signaling pathway. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This action disrupts the Wnt signaling pathway, which is crucial in cell proliferation and cancer development.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate can be compared with similar compounds such as:
- Methyl 3,4-bis(4-methylphenylsulfonamido)benzoate
- Methyl 3,4-di[(4-methylphenyl)sulfonyl]amino]benzoate
These compounds share similar structural features but may differ in their specific chemical properties and reactivity.
Biologische Aktivität
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, with the molecular formula and a molecular weight of 474.55 g/mol, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in relation to cancer treatment. This compound primarily targets the Wnt/β-catenin signaling pathway , which is crucial in regulating cell proliferation and differentiation.
Target Interaction
The primary target of this compound is β-catenin , a key protein involved in cell signaling pathways. The compound interacts with β-catenin through a direct affinity mechanism, specifically within the C-terminal region of its Armadillo repeat domain. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, effectively reducing its cellular levels and thus inhibiting Wnt signaling-dependent proliferation of cancer cells.
Biochemical Pathways
The compound's action primarily affects the Wnt/β-catenin signaling pathway , which is implicated in various cancers. By inhibiting this pathway, this compound can potentially reduce tumor growth and metastasis.
Cellular Effects
Research indicates that this compound influences cellular functions by promoting β-catenin degradation. This degradation alters gene transcription processes associated with cell adhesion and proliferation. Laboratory studies have shown that the compound's effects can vary over time and are dosage-dependent in animal models.
Research Applications
This compound is being explored for various applications:
- Chemistry : Used as a reagent in organic synthesis.
- Biology : Investigated for its interactions with proteins and enzymes.
- Medicine : Ongoing research focuses on its therapeutic potential in cancer treatment due to its ability to induce β-catenin degradation.
- Industry : Employed as an intermediate in pharmaceutical production and material development .
Case Studies
- In Vitro Studies : Laboratory experiments have demonstrated that treatment with this compound leads to significant reductions in β-catenin levels in cultured cancer cells. These studies highlight its potential as a therapeutic agent against Wnt-driven tumors.
- Animal Models : In vivo studies indicate that varying dosages of the compound can lead to different outcomes in tumor growth inhibition. Higher doses correlate with more pronounced effects on tumor regression, suggesting a dose-dependent relationship that could inform clinical dosing strategies .
Summary Table of Biological Activity
Activity | Description |
---|---|
Primary Target | β-catenin |
Mechanism | Induces ubiquitination and degradation of β-catenin |
Pathway Affected | Wnt/β-catenin signaling pathway |
Cellular Effects | Alters gene transcription related to cell adhesion and proliferation |
Research Applications | Chemistry, Biology, Medicine, Industry |
Dosage Dependency | Effects vary significantly with dosage in animal models |
Eigenschaften
IUPAC Name |
methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOCMDFAIZGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381762 | |
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-19-0 | |
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.